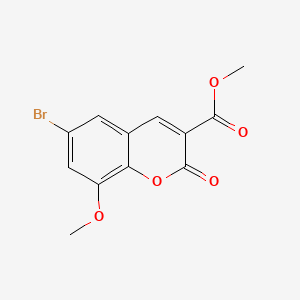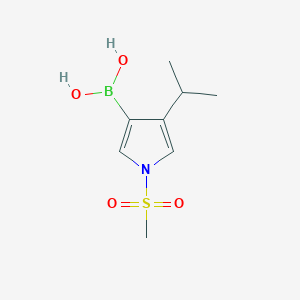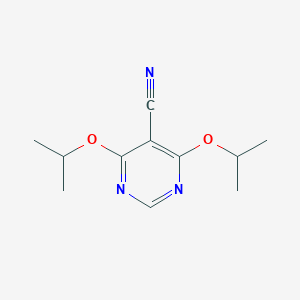![molecular formula C27H18ClN3 B13703165 2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)
2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by its unique structure, which includes a triazine ring substituted with chlorophenyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine typically involves the reaction of appropriate substituted anilines with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The triazine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazines with varying functional groups .
科学的研究の応用
2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and gene expression .
類似化合物との比較
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but lacks the chlorophenyl group.
2,4-Diphenyl-6-(4-chlorophenyl)-1,3,5-triazine: Another closely related compound with different substitution patterns.
2,4,6-Trichloro-1,3,5-triazine: Contains chlorine atoms at all three positions on the triazine ring.
Uniqueness
2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C27H18ClN3 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
2-[4-(2-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H18ClN3/c28-24-14-8-7-13-23(24)19-15-17-22(18-16-19)27-30-25(20-9-3-1-4-10-20)29-26(31-27)21-11-5-2-6-12-21/h1-18H |
InChIキー |
OGBQTOQFGKTCRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)


![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)



![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)




